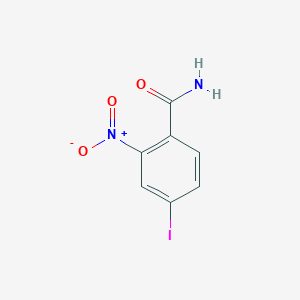

4-Iodo-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

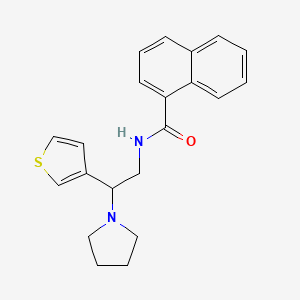

4-Iodo-2-nitrobenzamide is an organic compound with the molecular formula C7H5IN2O3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzamide core

Mechanism of Action

Pharmacokinetics

It is known that the acid-amide group in 4-iodo-2-nitrobenzamide enhances rapid cellular penetration

Result of Action

The result of this compound’s action is the selective tumoricidal effect in cancer cells . The compound is reduced to a non-toxic amine in non-malignant cells, while in malignant cells, the deficiency in hydride transfer leads to the lethal synthesis of 4-iodo-3-nitrosobenzamide . This selective toxicity is due to the differences in the cellular reducing systems between non-malignant and malignant cells .

Action Environment

The action of this compound is influenced by the cellular environment. The compound’s activation critically depends on the cellular reducing system, which is specific to cancer cells . Therefore, the efficacy and stability of this compound are likely to be influenced by factors that affect this cellular reducing system.

Biochemical Analysis

Biochemical Properties

The role of 4-Iodo-2-nitrobenzamide in biochemical reactions is quite significant. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context. For instance, it has been shown that the activation of the prodrug this compound critically depends on the cellular reducing system specific to cancer cells .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-2-nitrobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with ammonium hydroxide to yield this compound . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and purity. The use of automated reactors and advanced purification techniques, such as recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: The major product is 4-amino-2-iodobenzamide.

Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

4-Iodo-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-Iodo-3-nitrobenzamide: Similar structure but different positioning of the nitro group.

4-Iodo-2-aminobenzamide: Similar structure with an amino group instead of a nitro group.

4-Bromo-2-nitrobenzamide: Similar structure with a bromine atom instead of iodine.

Uniqueness: 4-Iodo-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target cancer cells through PARP inhibition sets it apart from other similar compounds .

Properties

IUPAC Name |

4-iodo-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRMIHJGQJADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)

![2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2698546.png)